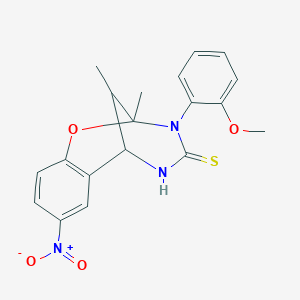

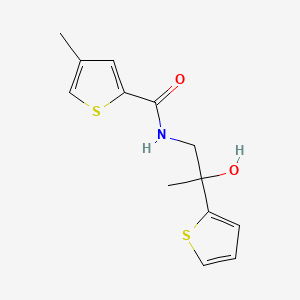

![molecular formula C16H19N5O4S B2686666 3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-23-3](/img/structure/B2686666.png)

3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which this compound is a part of, has been reported in various studies . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The synthesis of these derivatives often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The molecular structure of this compound, as mentioned earlier, includes a 1,2,4-triazine ring. This is a six-membered heterocyclic ring with three nitrogen atoms . The specific positions of these nitrogen atoms distinguish the three isomers of triazine: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and solvolysis of sulfonate esters related to the triazine family has provided insights into their chemical behavior and reaction mechanisms. For instance, the solvolysis of sulfonate esters in formic and acetic acid reveals details about the reaction mechanisms and potential applications in synthetic chemistry (Nyquist et al., 1992). Similarly, the direct synthesis of 2-oxazolines from carboxylic acids using triazine compounds under mild conditions demonstrates the versatility of triazine derivatives in synthesizing heterocyclic compounds (Bandgar & Pandit, 2003).

Biological Applications

Novel triazinone derivatives have been synthesized and evaluated for their antimicrobial and larvicidal activities, highlighting the potential of triazine derivatives in developing new bioactive compounds (Kumara et al., 2015). Furthermore, base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives, related to the chemical structure , have shown immunobiological activities, suggesting their utility in developing immunomodulatory agents (Doláková et al., 2005).

Materials Science Applications

Research into the synthesis of dimethyl sulfomycinamate through multistep reactions involving triazine compounds indicates the potential of these derivatives in synthesizing complex molecules with applications in materials science and pharmaceuticals (Bagley et al., 2005). The development of conformationally constrained, masked cysteines through the synthesis of sulfanyl-substituted cyclopropanecarboxylic acids demonstrates the innovative use of triazine derivatives in creating novel amino acid derivatives with potential applications in peptide chemistry (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name |

3-[4-amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-9-4-3-5-11(10(9)2)18-13(22)8-26-16-20-19-12(6-7-14(23)24)15(25)21(16)17/h3-5H,6-8,17H2,1-2H3,(H,18,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLLZOQBVWHTOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Amino-3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

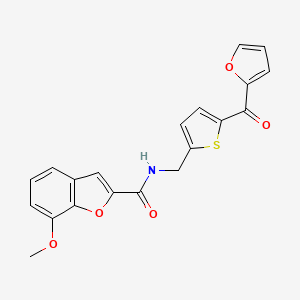

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)

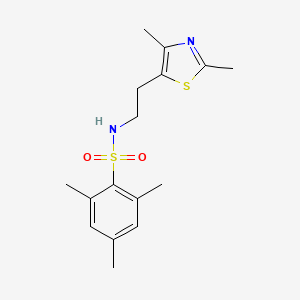

![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2686585.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2686587.png)

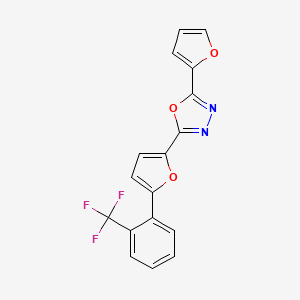

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)

![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2686605.png)